
N-(1H-indazol-5-yl)thiophene-2-carboxamide
Overview
Description
N-(1H-indazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of indazole and thiophene. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring, while thiophene is a five-membered ring containing sulfur. The combination of these two moieties in this compound results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-5-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of o-haloaryl N-sulfonylhydrazones using copper(II) acetate as a catalyst.
Formation of Thiophene Core: Thiophene derivatives can be synthesized through methods such as the Michael addition followed by cyclization of enynes and potassium sulfide in the presence of copper(II) chloride.
Coupling of Indazole and Thiophene: The final step involves coupling the indazole and thiophene cores through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of alkylated thiophene derivatives.
Scientific Research Applications
N-(1H-indazol-5-yl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1H-indazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share the indazole core but differ in their substitution patterns and biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share the thiophene core but differ in their substitution patterns and reactivity.
Uniqueness
N-(1H-indazol-5-yl)thiophene-2-carboxamide is unique due to its combination of indazole and thiophene moieties, which imparts distinct chemical and biological properties.
Biological Activity
N-(1H-indazol-5-yl)thiophene-2-carboxamide is a synthetic organic compound that has gained attention for its diverse biological activities. The compound features a unique combination of indazole and thiophene moieties, which are known for their pharmacological significance. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 224.25 g/mol. The structure comprises an indazole ring linked to a thiophene-2-carboxamide core, which contributes to its distinctive chemical properties and biological activities.
Structural Features
Feature | Description |
---|---|
Indazole Moiety | Known for various biological activities, including anticancer and anti-inflammatory effects. |
Thiophene Ring | Enhances the compound's interaction with biological targets. |
Carboxamide Group | Imparts solubility and stability to the molecule. |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indazole moiety may inhibit specific enzymes involved in inflammatory and cancer pathways, while the thiophene ring can engage with various receptors, influencing cellular signaling pathways.
Therapeutic Applications
- Anticancer Activity : Compounds with indazole structures have shown significant anticancer activity. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes.
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of monoamine oxidase B (MAO-B), which is relevant in treating neurological disorders such as depression and Parkinson's disease .
Study on Anticancer Properties
A study investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value observed at 25 µM after 48 hours of treatment. This suggests potential for further development as an anticancer agent.
Study on MAO-B Inhibition
Another study highlighted the compound's potential as a selective MAO-B inhibitor. In vitro assays demonstrated an IC50 value of approximately 0.612 nM, indicating high potency and selectivity compared to MAO-A . This finding supports its exploration in treating mood disorders.
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
N-(1H-indazol-5-yl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c16-12(11-2-1-5-17-11)14-9-3-4-10-8(6-9)7-13-15-10/h1-7H,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQPXYOFNYTTBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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